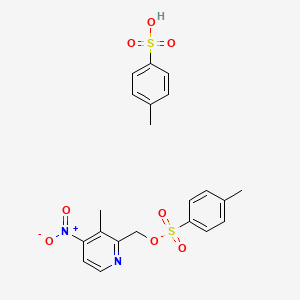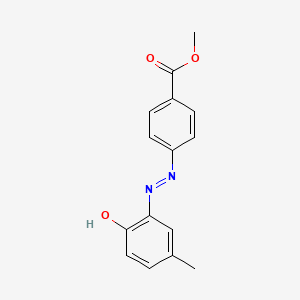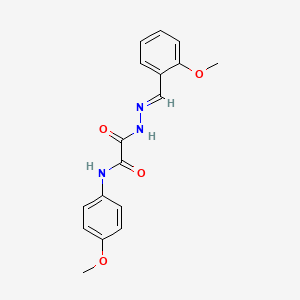
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C21H22N2O8S2 It is characterized by the presence of a pyridine ring substituted with methyl and nitro groups, and a benzenesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate typically involves the reaction of (3-Methyl-4-nitro-2-pyridinyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of (3-Methyl-4-nitro-2-pyridinyl)methyl derivatives.
Reduction: Formation of (3-Methyl-4-amino-2-pyridinyl)methyl 4-methylbenzenesulfonate.
Oxidation: Formation of (3-Carboxy-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate.
Applications De Recherche Scientifique
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate ester can act as a leaving group in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-4-nitro-2-pyridinyl)methanol: Similar structure but lacks the sulfonate ester group.
(4-Chloro-3-methyl-2-pyridinyl)methanol: Contains a chloro group instead of a nitro group.
(3-Methyl-4-nitro-2-pyridinyl)methyl methanesulfonate: Similar structure but with a methanesulfonate ester instead of a benzenesulfonate ester.
Uniqueness
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonate ester groups allows for a diverse range of chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
882864-45-1 |
|---|---|
Formule moléculaire |
C21H22N2O8S2 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;(3-methyl-4-nitropyridin-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O5S.C7H8O3S/c1-10-3-5-12(6-4-10)22(19,20)21-9-13-11(2)14(16(17)18)7-8-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
SOLCJEVVQNEYOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC=CC(=C2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)









![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

